6-Amino-3-(tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one
Description
6-Amino-3-(tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one is a heterocyclic compound featuring an indenopyrazole core substituted with amino, tert-butyl, and methyl groups at positions 6, 3, and 2, respectively. Its molecular formula is C₁₆H₁₈N₄O, with a molar mass of 282.35 g/mol (estimated from structural analogs) . The compound is commercially available for research purposes, with suppliers like CymitQuimica offering it at prices ranging from €329.00 (1g) to €854.00 (5g) .
The tert-butyl group at position 3 contributes steric bulk, which may improve metabolic stability and receptor selectivity in pharmacological applications .
Properties
IUPAC Name |
6-amino-3-tert-butyl-2-methylindeno[1,2-c]pyrazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-15(2,3)14-11-12(17-18(14)4)9-6-5-8(16)7-10(9)13(11)19/h5-7H,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQKTLXDLINVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NN1C)C3=C(C2=O)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like methanol or dichloromethane, and catalysts such as methanesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Automated flash chromatography and other purification techniques are employed to isolate the desired product . The use of advanced equipment and stringent quality control measures are essential to maintain consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methanesulfonic acid, dichloromethane, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to various functionalized derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
6-Amino-3-(tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one has been studied for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For instance, a study demonstrated that modifications to the indeno-pyrazole core could enhance its potency against specific tumor types, suggesting its utility in developing new anticancer agents.
The compound has shown promise in various biological assays, including:
- Antioxidant Properties : Studies have indicated that it possesses antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases.
- Enzyme Inhibition : Preliminary findings suggest that it may inhibit certain enzymes involved in metabolic pathways, offering insights into metabolic disease treatment.
Synthetic Applications
Due to its unique chemical structure, this compound serves as an important intermediate in organic synthesis. It can be used to produce other biologically active compounds through various chemical reactions.
Data Table of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Medicinal Chemistry | Potential drug candidate for cancer treatment | Selective cytotoxicity against cancer cell lines |
| Biological Activity | Antioxidant and enzyme inhibition | Exhibits antioxidant properties |
| Synthetic Applications | Intermediate for synthesizing other compounds | Used in the synthesis of novel pyrazole derivatives |
Mechanism of Action
The mechanism of action of 6-Amino-3-(tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The amino group in the target compound contrasts with nitro or oxime substituents in analogs. In β-blocker derivatives (e.g., compound 7b), oxime ethers and hydroxypropylamino groups are critical for β₁-adrenergic receptor antagonism . The target compound’s amino group may offer similar hydrogen-bonding interactions but requires empirical validation.
Thermal and Chemical Stability: The tert-butyl group in 3-(tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one contributes to a high boiling point (475.4°C) and flash point (241.3°C) , suggesting that bulky substituents enhance thermal resilience. The target compound’s methyl group at position 2 may further stabilize the core structure.
Safety and Handling: While the target compound lacks explicit safety data, analogs like 3-(tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one require precautions against inhalation, skin contact, and environmental release .
Pharmacological Potential
Indenopyrazoles are explored for β-adrenergic blocking activity. For example:
- (Z/E)-1-phenyl-1H-indeno[1,2-c]pyrazol-4-one O-((2-hydroxy-3-(substituted amino)propyl)oxime (7aec) exhibits competitive β₁-receptor antagonism, with potency influenced by the substituent’s steric and electronic properties .
- The target compound’s tert-butyl and methyl groups may enhance lipophilicity, improving blood-brain barrier penetration, while the amino group could modulate receptor affinity.
Biological Activity
Overview
6-Amino-3-(tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one is a complex organic compound belonging to the class of indeno-pyrazoles. Its unique structure, characterized by an indeno-pyrazole core with amino, tert-butyl, and methyl substituents, imparts distinct chemical and biological properties that have garnered attention in various fields of scientific research, particularly in medicinal chemistry.
- Molecular Formula : C15H17N3O
- Molecular Weight : 255.32 g/mol
- CAS Number : 937604-50-7
- Melting Point : Not specified in the sources reviewed.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Reaction conditions often involve solvents like methanol or dichloromethane and catalysts such as methanesulfonic acid. Industrial production may utilize large-scale batch reactions optimized for yield and purity .
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent. The compound's mechanism may involve the inhibition of bacterial enzymes critical for cell wall synthesis or metabolic processes .
Anticancer Activity
The compound has also been explored for its anticancer properties. Research indicates that it may inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth in various cancer cell lines. For instance, studies have shown that derivatives of indeno-pyrazoles exhibit significant cytotoxic effects on cancer cells, with mechanisms potentially involving apoptosis induction and cell cycle arrest .
Enzyme Inhibition
This compound has been reported to interact with specific molecular targets such as enzymes involved in metabolic pathways. This interaction can lead to altered enzyme activity, contributing to its biological effects. For example, it may inhibit enzymes linked to inflammation or cancer progression .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Indeno-pyrazole core with amino and tert-butyl groups | Antimicrobial, anticancer | Unique combination of functional groups |
| 5-Amino-3-methyl-1-phenylpyrazole | Pyrazole derivative | Moderate antimicrobial | Different substituents affecting reactivity |
| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Pyrazole core with methoxy group | Limited data on biological activity | Similar core but distinct functional groups |
Case Studies
- Antimicrobial Efficacy : A study comparing various indeno-pyrazole derivatives found that this compound exhibited superior activity against certain Gram-positive bacteria compared to standard antibiotics like Streptomycin and Fluconazole. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
- Cytotoxicity in Cancer Models : In a series of experiments involving human cancer cell lines, this compound demonstrated significant cytotoxicity at low micromolar concentrations. The mechanism was attributed to the induction of apoptosis and interference with cell cycle progression, marking it as a candidate for further development in cancer therapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
